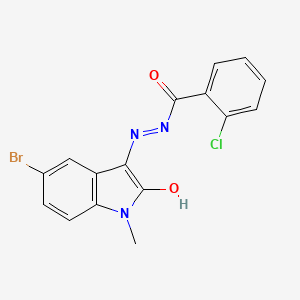![molecular formula C13H15N3O2S B6104637 6-amino-2-{[2-(4-methylphenoxy)ethyl]thio}-4(1H)-pyrimidinone](/img/structure/B6104637.png)
6-amino-2-{[2-(4-methylphenoxy)ethyl]thio}-4(1H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-2-{[2-(4-methylphenoxy)ethyl]thio}-4(1H)-pyrimidinone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 6-amino-2-{[2-(4-methylphenoxy)ethyl]thio}-4(1H)-pyrimidinone varies depending on its application. In the field of medicinal chemistry, it has been found to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which play a role in inflammation.
In the field of materials science, this compound acts as a corrosion inhibitor by adsorbing onto the metal surface and forming a protective film that prevents the penetration of corrosive agents.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In studies on its anticancer activity, it has been found to induce apoptosis in cancer cells and inhibit angiogenesis. It has also been found to have anti-inflammatory effects by inhibiting the activity of enzymes such as cyclooxygenase-2 and lipoxygenase.
Advantages and Limitations for Lab Experiments
The advantages of using 6-amino-2-{[2-(4-methylphenoxy)ethyl]thio}-4(1H)-pyrimidinone in lab experiments include its relatively simple synthesis method, high yield, and potential applications in various fields of scientific research. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for the study of 6-amino-2-{[2-(4-methylphenoxy)ethyl]thio}-4(1H)-pyrimidinone. In the field of medicinal chemistry, further studies are needed to determine its potential as an anticancer agent and anti-inflammatory agent. In the field of materials science, further studies are needed to optimize its use as a corrosion inhibitor and to determine its effectiveness in preventing the corrosion of other metals. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo and its potential for clinical use.
Synthesis Methods
The synthesis of 6-amino-2-{[2-(4-methylphenoxy)ethyl]thio}-4(1H)-pyrimidinone involves the reaction of 4-methylphenol, ethyl bromide, and thiourea in the presence of a base catalyst. The resulting product is then treated with hydrochloric acid to yield the final compound. The synthesis method is relatively simple and can be achieved in a few steps with high yield.
Scientific Research Applications
6-amino-2-{[2-(4-methylphenoxy)ethyl]thio}-4(1H)-pyrimidinone has been found to have potential applications in various fields of scientific research. In the field of medicinal chemistry, it has been studied for its potential as an anticancer agent. Studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the activity of certain enzymes.
In the field of materials science, this compound has been studied for its potential as a corrosion inhibitor. It has been found to be effective in preventing the corrosion of metals such as steel and aluminum.
properties
IUPAC Name |
4-amino-2-[2-(4-methylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-9-2-4-10(5-3-9)18-6-7-19-13-15-11(14)8-12(17)16-13/h2-5,8H,6-7H2,1H3,(H3,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTGYECJSOYBKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCSC2=NC(=CC(=O)N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[(5-methyl-1H-pyrazol-3-yl)methyl]butanamide](/img/structure/B6104555.png)

![2-(benzylthio)[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium perchlorate](/img/structure/B6104573.png)

![4-(4-ethoxy-3-methoxyphenyl)-3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6104582.png)
![2-{[6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6104583.png)
![1-(3-chlorophenyl)-4-{1-[(methylthio)acetyl]-3-piperidinyl}piperazine](/img/structure/B6104587.png)
![3-[2-(4-chlorophenyl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B6104597.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B6104600.png)
![N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B6104601.png)
![4-[3-(2-methylphenyl)-3-phenylpropanoyl]-2-piperazinone](/img/structure/B6104607.png)
![3-hydroxy-1-(3-phenylpropyl)-3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-2-piperidinone](/img/structure/B6104614.png)

![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B6104632.png)